molecular formula C10H19NO4S B1399053 3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid CAS No. 1250510-43-0

3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid

Cat. No. B1399053
CAS RN: 1250510-43-0
M. Wt: 249.33 g/mol
InChI Key: ZPRVKRSSYWMHFV-UHFFFAOYSA-N
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Description

The closest compound I found is "3-[1-(ethanesulfonyl)piperidin-4-yl]-1-[(pyridin-2-yl)methyl]urea" . It has a molecular weight of 326.42 .


Synthesis Analysis

While specific synthesis information for “3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid” is not available, a related compound, “(1-methanesulfonyl-piperidin-4-yl)-diphenyl-methanol”, was synthesized from diphenyl(piperidin-4-yl)methanol, methane sulfonyl chloride, and triethylamine .


Molecular Structure Analysis

The crystal structure of a related compound, “(5-Amino-1-o-tolyl-1H-pyrazol-4-yl)-[3-(1-methanesulfonyl-piperidin-4-yl)-phenyl]-methanone”, complexed with BTK kinase domain, has been determined . This provides insights into the structural flexibility of the Gly-rich loop, helix C, the DFG sequence, and activation loop .

Scientific Research Applications

Overview

3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid is a compound with potential applications in various scientific research fields. While the specific literature on this compound is limited, exploring related chemical compounds and their applications can provide insight into possible research areas. This analysis draws on scientific literature related to chemicals with similar functional groups or properties, highlighting the diverse applications in biotechnology, pharmacology, and material science.

Biotechnological Production and Applications

Biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol, which share similarities in chemical processing and potential applications with 3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid, demonstrate the compound's relevance in biotechnological processes. These diols, used in the production of biodegradable polymers and solvents, illustrate the potential of utilizing microbial fermentation for producing valuable chemical compounds, suggesting a possible area of application for 3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid in biotechnology and green chemistry Zhi-Long Xiu & A. Zeng, 2008.

Pharmacological Effects

Compounds like chlorogenic acid (CGA) and cinnamic acid derivatives exhibit a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. The structural similarity and functional groups shared with 3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid suggest potential pharmacological applications, especially in developing treatments for various diseases and conditions. Research on CGA and cinnamic acid derivatives highlights the importance of phenolic compounds in pharmacology, hinting at possible research directions for exploring the therapeutic benefits of 3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid M. Naveed et al., 2018; Prithwiraj De, M. Baltas, & F. Bedos-Belval, 2011.

Material Science Applications

Poly(3,4-ethylenedioxythiophene): poly(styrenesulfonic acid) (PEDOT:PSS) is a conducting polymer with significant applications in organic electronics, demonstrating the potential of 3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid in material science. The research on PEDOT:PSS, focusing on improving its electrical conductivity and thermal stability, provides a framework for investigating similar enhancements in compounds like 3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid. Such studies underscore the importance of chemical modifications and treatment methods in developing advanced materials for electronics and energy applications Hui Shi et al., 2015.

properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-2-16(14,15)11-7-5-9(6-8-11)3-4-10(12)13/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRVKRSSYWMHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethanesulfonylpiperidin-4-yl)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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